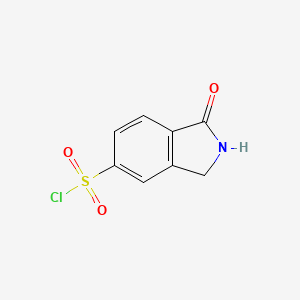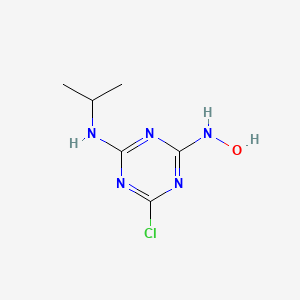
Atrazin-desethyl-2-hydroxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It belongs to the class of diamino-1,3,5-triazines and is characterized by the substitution of a hydroxy group at position 2 of the triazine ring . This compound is of significant interest due to its role in the degradation of atrazine, a widely used herbicide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Atrazin-desethyl-2-hydroxy can be synthesized through the degradation of atrazine using advanced oxidation processes (AOPs). These processes involve the use of different energies such as ultraviolet (UV) light, microwaves (MW), and combined microwave-ultraviolet (MW-UV) radiation. The degradation rates vary with the energy source, with MW-UV showing the highest efficiency .
Industrial Production Methods
Industrial production of this compound typically involves the controlled degradation of atrazine in the presence of specific catalysts and under optimized conditions. The process can be enhanced by adjusting the pH of the solution, which has been shown to improve the degradation rate .
Análisis De Reacciones Químicas
Types of Reactions
Atrazin-desethyl-2-hydroxy undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various degradation products.
Substitution: The hydroxy group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and catalysts like cobalt oxide. The reactions are typically carried out under controlled pH and temperature conditions to optimize the yield .
Major Products Formed
The major products formed from the reactions of this compound include various hydroxylated and dealkylated derivatives. These products are often less toxic than the parent compound and are of interest in environmental studies .
Aplicaciones Científicas De Investigación
Atrazin-desethyl-2-hydroxy has several scientific research applications, including:
Environmental Chemistry: It is used to study the degradation pathways of atrazine and other triazine herbicides.
Biology: The compound is investigated for its effects on microbial communities and its role in the bioremediation of contaminated environments.
Medicine: Research is ongoing to explore its potential effects on human health and its interactions with biological systems.
Industry: It is used in the development of new herbicides and in the study of herbicide resistance mechanisms
Mecanismo De Acción
The mechanism of action of atrazin-desethyl-2-hydroxy involves its interaction with various molecular targets and pathways. The compound acts as a Bronsted base, accepting protons from donor molecules. It also participates in redox reactions, leading to the formation of reactive oxygen species (ROS) that can further degrade the compound . The primary molecular targets include enzymes involved in the detoxification of xenobiotics and cellular components susceptible to oxidative stress .
Comparación Con Compuestos Similares
Atrazin-desethyl-2-hydroxy is unique among triazine derivatives due to its specific substitution pattern and its role as a metabolite of atrazine. Similar compounds include:
Atrazine: The parent compound, widely used as a herbicide.
Atrazin-2-hydroxy: Another hydroxylated derivative of atrazine.
Atrazin-desisopropyl-2-hydroxy: A dealkylated and hydroxylated derivative.
These compounds share similar chemical structures but differ in their specific functional groups and degradation pathways, highlighting the unique properties of this compound.
Propiedades
Fórmula molecular |
C6H10ClN5O |
|---|---|
Peso molecular |
203.63 g/mol |
Nombre IUPAC |
N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C6H10ClN5O/c1-3(2)8-5-9-4(7)10-6(11-5)12-13/h3,13H,1-2H3,(H2,8,9,10,11,12) |
Clave InChI |
MRKRYJVAVDUVLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)Cl)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


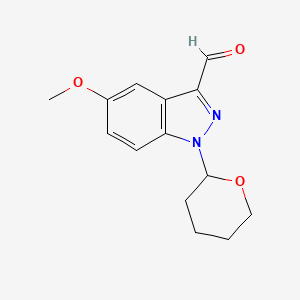
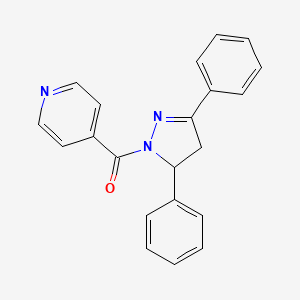
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B13902616.png)
![N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13902624.png)
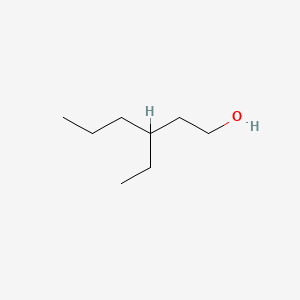
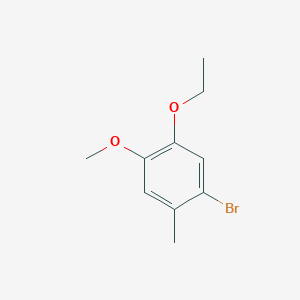
![Rel-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13902643.png)
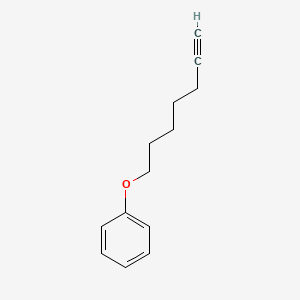
![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902664.png)
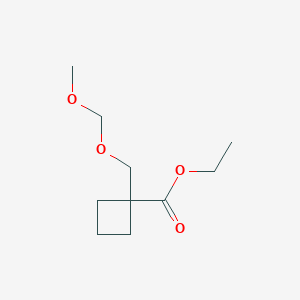
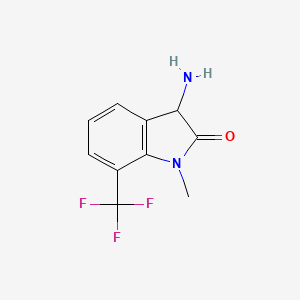
![Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13902673.png)

